molecular formula C18H12N4OS B11124149 (5Z)-2-[(E)-2-phenylethenyl]-5-(pyridin-4-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-[(E)-2-phenylethenyl]-5-(pyridin-4-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11124149
M. Wt: 332.4 g/mol
InChI Key: ZRKPZHOCJVTNRA-JMGLOCJTSA-N
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Description

The compound (5Z)-2-[(E)-2-phenylethenyl]-5-(pyridin-4-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic organic molecule It features a thiazolo[3,2-b][1,2,4]triazole core, which is a fused ring system containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[(E)-2-phenylethenyl]-5-(pyridin-4-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, followed by the introduction of the phenylethenyl and pyridinylmethylidene groups through condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-[(E)-2-phenylethenyl]-5-(pyridin-4-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

(5Z)-2-[(E)-2-phenylethenyl]-5-(pyridin-4-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It may be used in the production of advanced materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of (5Z)-2-[(E)-2-phenylethenyl]-5-(pyridin-4-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(3-fluorobenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • Ethyl acetoacetate

Uniqueness

(5Z)-2-[(E)-2-phenylethenyl]-5-(pyridin-4-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: is unique due to its specific structural features, such as the combination of phenylethenyl and pyridinylmethylidene groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H12N4OS

Molecular Weight

332.4 g/mol

IUPAC Name

(5Z)-2-[(E)-2-phenylethenyl]-5-(pyridin-4-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C18H12N4OS/c23-17-15(12-14-8-10-19-11-9-14)24-18-20-16(21-22(17)18)7-6-13-4-2-1-3-5-13/h1-12H/b7-6+,15-12-

InChI Key

ZRKPZHOCJVTNRA-JMGLOCJTSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NN3C(=O)/C(=C/C4=CC=NC=C4)/SC3=N2

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN3C(=O)C(=CC4=CC=NC=C4)SC3=N2

Origin of Product

United States

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